Thioctate trometamol

Description

Scientific Nomenclature and Research Identity of Thioctate Trometamol

This compound is identified in scientific literature and chemical databases through a variety of names and identifiers. Its chemical name is 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (1:1). ontosight.ai The compound is a salt formed from alpha-lipoic acid and tromethamine. ontosight.ai The presence of tromethamine enhances the solubility and stability of alpha-lipoic acid, making it more suitable for pharmaceutical research and formulation. ontosight.ai

Below is a data table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid nih.gov |

| CAS Number | 14358-90-8 nih.gov |

| Molecular Formula | C12H25NO5S2 nih.gov |

| Molecular Weight | 327.5 g/mol smolecule.com |

| InChI Key | CCTREOMTIFSZAU-UHFFFAOYSA-N nih.gov |

| Synonyms | R-alpha-Lipoic acid tromethamine salt, Thioctic acid tromethamine salt nih.govchemicalbook.com |

Historical Trajectory of Research on this compound and its Precursors

Research into this compound is built upon the foundational discoveries of its constituent parts: thioctic acid (alpha-lipoic acid) and tromethamine.

Thioctic Acid (Alpha-Lipoic Acid): First isolated in 1951 by Reed and colleagues, alpha-lipoic acid was initially identified as a cofactor in mitochondrial energy metabolism. mdpi.comnih.gov Subsequent research throughout the mid to late 20th century unveiled its potent antioxidant properties. nih.govyourhormones.com Early investigations in the 1950s also suggested its role as an antioxidant. yourhormones.com By the 1980s and 1990s, studies began to explore its therapeutic potential in conditions associated with oxidative stress, such as diabetic neuropathy. google.comgoogleapis.com It has been approved for the treatment of diabetic polyneuropathy in Germany. nih.gov

Tromethamine: This organic amine has a longer history of use in biochemical and medical contexts, primarily as a biological buffer due to its pKa being close to physiological pH. wikipedia.org Its ability to form stable salts with acidic compounds led to its investigation as a component in pharmaceutical formulations to improve the solubility and stability of various drugs. ontosight.ai For instance, ketorolac (B1673617) tromethamine, an NSAID, was approved for medical use in 1989. wikipedia.org

The combination of these two molecules into this compound represents a more recent development, driven by the desire to enhance the pharmaceutical properties of thioctic acid. Research on the tromethamine salt of thioctic acid has focused on its potential to offer improved bioavailability and efficacy in clinical applications. google.com

Overview of Academic Research Significance and Therapeutic Potential of this compound

The academic and therapeutic interest in this compound is primarily centered on the biological activities of its thioctic acid component, which is a powerful antioxidant. vev.icu Research has explored its potential in a variety of areas, including:

Metabolic Disorders: A significant body of research has investigated the role of this compound in managing metabolic conditions, particularly those related to diabetes. smolecule.com Studies suggest it may improve insulin (B600854) sensitivity and glucose metabolism. yourhormones.comvev.icu This has led to extensive investigation into its use for diabetic neuropathy, a common complication of diabetes. smolecule.com

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of thioctic acid have prompted research into its potential neuroprotective effects. smolecule.com Studies have explored its interaction with amyloid-beta protein, which is implicated in the pathology of Alzheimer's disease. smolecule.com

Liver Health: Research has also examined the potential benefits of thioctic acid for liver health, including its effects on non-alcoholic fatty liver disease (NAFLD). vev.icu Its antioxidant properties may help protect liver cells from oxidative damage. vev.icu

Cellular Protection: At a cellular level, thioctic acid has been shown to protect against oxidative stress by scavenging free radicals and enhancing mitochondrial function. smolecule.com It is also involved in the regeneration of other antioxidants like glutathione (B108866). mdpi.comekb.eg

The formation of the tromethamine salt, this compound, is a key aspect of its research significance, as it addresses some of the formulation challenges associated with thioctic acid, potentially leading to more effective therapeutic outcomes. ontosight.ai

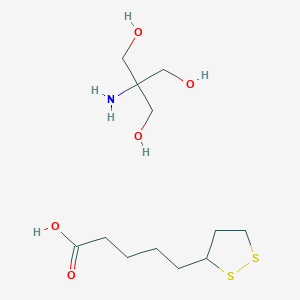

Structure

2D Structure

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931958 | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14358-90-8 | |

| Record name | 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioctate trometamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTATE TROMETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Thioctate Trometamol Research

Chemical Synthesis Pathways for Thioctate Trometamol Salt Formation

The formation of this compound is fundamentally an acid-base reaction resulting in a salt. The process involves the interaction of thioctic acid with trometamol, an organic amine proton acceptor. smolecule.comncats.io

Reaction Mechanisms of Thioctic Acid with Trometamol

The primary reaction for forming this compound is a neutralization reaction between the carboxylic acid group of thioctic acid and the amino group of trometamol. This acid-base reaction leads to the formation of the trometamol salt of thioctic acid.

A key challenge in this synthesis is the propensity of thioctic acid to polymerize, especially in polar media. google.com However, researchers have found that polymer-free products can be obtained by carefully controlling the reaction conditions. One successful method involves metering trometamol into a solution of R-thioctic acid in a polar solvent, such as a lower alcohol (containing 1 to 6 carbon atoms), sometimes with the addition of water. google.com The resulting suspension is then warmed to facilitate dissolution and reaction, yielding the desired salt. google.com The purity of the starting R-thioctic acid can influence the crystalline modification of the final product. google.com

The reaction can be summarized as follows:

Dynamic Covalent Ring-Opening Polymerization Approaches

While not a direct method for synthesizing the trometamol salt, dynamic covalent ring-opening polymerization (ROP) of the 1,2-dithiolane (B1197483) ring in thioctic acid is a significant area of related research. This process typically results in poly(disulfide)s. researchgate.netchinesechemsoc.org The internal strain of the five-membered dithiolane ring makes it susceptible to spontaneous ROP. researchgate.net

Various methods can induce the ROP of cyclic 1,2-dithiolanes, including thermal polymerization, photopolymerization, and thiolate-induced ROP. researchgate.net Recent studies have demonstrated that deprotonation of thioctic acid can promote ROP, creating high molecular weight poly(disulfide)s. chinesechemsoc.orgchinesechemsoc.org This deprotonation makes the carboxylate group a nucleophile that can attack the disulfide bond, initiating polymerization. chinesechemsoc.org While this polymerization is a competing reaction pathway, understanding its mechanisms is crucial for optimizing the synthesis of the monomeric salt form.

A strategy to control the architecture of the resulting poly(disulfide)s involves the use of different initiators. For instance, aryl thiol initiators tend to favor the formation of cyclic polymers, whereas alkyl thiols lead to linear chains. researchgate.net

Esterification Reactions in this compound Synthesis

Esterification is a fundamental organic reaction where a carboxylic acid reacts with an alcohol to form an ester and water. monash.edu In the context of thioctate research, esterification of thioctic acid is a key derivatization strategy. It is known that esters of lipoic acid can be prepared by heating the acid with an alcohol in the presence of an inorganic acid. google.com However, the tendency of lipoic acid to polymerize under these conditions can reduce the yield. google.com To mitigate this, polymerization inhibitors like L-cysteine can be added after the initial reaction. google.com

While not the primary pathway for forming the trometamol salt, which is an acid-base reaction, understanding esterification is relevant as trometamol itself is a polyalcohol. Under certain acidic conditions, esterification could potentially occur between the carboxylic acid of thioctic acid and one of the hydroxyl groups of trometamol. However, the primary and intended reaction is the salt formation.

The general esterification reaction is as follows:

Advanced Derivatization Techniques in Thioctate Research

Derivatization of thioctic acid is a key strategy to enhance its properties for various applications. This involves chemically modifying the thioctic acid molecule to create new compounds with tailored functionalities.

Preparation of Chitosan (B1678972) Derivatives Bearing Thioctate

Chitosan, a biocompatible and biodegradable polysaccharide, can be chemically modified to incorporate thioctate, thereby combining the properties of both molecules. One approach involves the synthesis of hydroxypropyltrimethyl ammonium (B1175870) chitosan derivatives bearing thioctate (HACTs). dntb.gov.uanih.govmdpi.com

In a typical synthesis, hydroxypropyltrimethyl ammonium chloride chitosan (HACC) is first prepared from chitosan. mdpi.commdpi.com Then, HACTs are synthesized by reacting HACC with α-lipoic acid via an ion exchange method in an aqueous system. dntb.gov.uanih.govmdpi.com The degree of substitution of thioctate on the chitosan backbone can be controlled by varying the feed ratio of the reactants. mdpi.com The resulting derivatives have been shown to possess strong antioxidant activity. dntb.gov.uanih.govmdpi.com

| Precursor 1 | Precursor 2 | Reaction Method | Product | Reference |

| Hydroxypropyltrimethyl ammonium chloride chitosan (HACC) | α-Lipoic acid | Ion Exchange | Hydroxypropyltrimethyl ammonium chitosan derivatives bearing thioctate (HACTs) | dntb.gov.uanih.govmdpi.com |

Construction of Lipoic Acid Nanocapsule Architectures

To improve the stability and delivery of α-lipoic acid, researchers have developed various nanoencapsulation techniques. walshmedicalmedia.comnih.govqascf.com The disulfide bond in the five-membered ring of α-lipoic acid is unstable and can be easily degraded by light or heat. walshmedicalmedia.com Encapsulation can protect this bond and enhance the compound's utility.

One method involves the self-assembly of α-lipoic acid molecules to form micelles, which are then constructed into novel nanocapsules. walshmedicalmedia.com These nanocapsules can have a core-shell structure, with the hydrophobic part of the α-lipoic acid oriented towards the inside of a core that is surrounded by an inorganic shell. walshmedicalmedia.com This structure can drastically improve the stability of the α-lipoic acid. walshmedicalmedia.com

Another approach involves creating lipid-core nanocapsules using interfacial deposition of a polymer like poly(ε-caprolactone). researchgate.net These nanostructures have been shown to increase the antioxidant activity of lipoic acid. researchgate.net A different method for producing α-lipoic acid nanoparticles involves preparing an aqueous dispersion of α-lipoic acid with a nonionic surfactant, followed by the addition of a divalent metal salt and an alkali metal carbonate or phosphate. google.com

| Encapsulation Method | Key Components | Resulting Structure | Particle Size | Reference |

| Self-Assembly | α-Lipoic acid, nonionic surfactant, inorganic ions | Core-shell nanocapsules | ~10 nm | walshmedicalmedia.com |

| Interfacial Deposition | α-Lipoic acid, poly(ε-caprolactone) | Lipid-core nanocapsules | 191 - 349 nm | researchgate.net |

| Micelle Formation with Coating | α-Lipoic acid, nonionic surfactant, inorganic metal salts | Coated micelles (nLA) | 8 - 15 nm | nih.gov |

Mechanistic Investigations of Thioctate Trometamol S Biological Actions

Molecular Mechanisms of Antioxidant Activity

The antioxidant capabilities of thioctate trometamol are a cornerstone of its biological effects, operating through several interconnected mechanisms to counteract oxidative stress.

Free Radical Scavenging and Reactive Oxygen Species Neutralization

This compound, through its active component alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), demonstrates potent free radical scavenging properties. pharmacompass.comnih.gov This antioxidant activity is versatile, as ALA is both water- and fat-soluble, allowing it to function in both cytosolic and membranous cellular compartments. frontiersin.org The ALA/DHLA redox couple can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which, at high levels, can damage cellular macromolecules like proteins, lipids, and DNA. pharmacompass.commdpi.com

The direct scavenging activity of the ALA/DHLA system extends to several key reactive species:

Hydroxyl radicals (•OH): Both ALA and DHLA are effective scavengers of this highly reactive radical. nih.govfrontiersin.org

Superoxide (B77818) radicals (O₂•⁻): This radical is a primary product of aerobic metabolism.

Singlet oxygen (¹O₂): An electronically excited state of molecular oxygen. nih.gov

Hypochlorous acid (HOCl): A reactive species produced by immune cells. nih.govfrontiersin.org

Peroxynitrite (ONOO⁻): A potent oxidizing and nitrating agent formed from the reaction of superoxide and nitric oxide. nih.gov

This broad-spectrum scavenging ability allows this compound to protect cells from the toxic effects of free radicals generated during metabolic processes and from exogenous sources. farmacy-houses.com

Mitochondrial Function Enhancement and Oxidative Stress Mitigation

Alpha-lipoic acid (ALA), the active component of this compound, plays a crucial role in mitochondrial bioenergetics. frontiersin.orgnih.gov It serves as an essential cofactor for key mitochondrial enzyme complexes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, which are vital for aerobic metabolism and ATP production. nih.govwikipedia.orgmdpi.com

Furthermore, ALA has been observed to protect mitochondria from oxidative damage by:

Improving mitochondrial structure and function, particularly in the context of aging. nih.gov

Reducing the production of ROS within the mitochondria. uni-giessen.de

Protecting mitochondrial DNA (mtDNA), which is particularly susceptible to oxidative damage due to its proximity to the site of ROS generation. frontiersin.org

Interaction with Endogenous Antioxidant Systems, including Glutathione (B108866) Metabolism

This compound, through its active component alpha-lipoic acid (ALA) and its reduced form dihydrolipoic acid (DHLA), significantly interacts with and enhances the body's endogenous antioxidant network. frontiersin.orgnih.gov A key aspect of this interaction is its ability to regenerate other crucial antioxidants, earning it the moniker "the antioxidant of antioxidants." nih.gov

One of the most important interactions is with glutathione (GSH), a major intracellular antioxidant. farmacy-houses.comnih.gov ALA has been shown to increase the levels of GSH within cells. nih.govfarmacy-houses.com This is achieved by increasing the availability of cysteine, a key amino acid required for GSH synthesis. researchgate.net The ALA/DHLA system can also regenerate GSH from its oxidized form, glutathione disulfide (GSSG), thereby maintaining a favorable GSH/GSSG ratio, which is critical for cellular redox balance. nih.gov

Beyond glutathione, the regenerative capacity of the ALA/DHLA system extends to other vital antioxidants:

Vitamin C (Ascorbic Acid): DHLA can reduce dehydroascorbate back to ascorbate, restoring its antioxidant capacity. frontiersin.orgnih.gov

Vitamin E (α-tocopherol): The system can indirectly recycle Vitamin E by interacting with Vitamin C. frontiersin.orgnih.govresearchgate.net

Coenzyme Q10: DHLA can regenerate ubiquinone from its ubisemiquinone (B1233062) radical form. mdpi.com

Furthermore, ALA can upregulate the expression of phase II detoxification enzymes, such as glutathione S-transferase (GST), through the activation of transcription factors like Nrf2. nih.govnih.gov This not only boosts the direct antioxidant capacity but also enhances the cell's ability to detoxify harmful compounds. mdpi.com

| Endogenous Antioxidant | Effect of ALA/DHLA System | Research Finding |

| Glutathione (GSH) | Increases intracellular levels and regenerates GSH from GSSG. nih.govfarmacy-houses.com | ALA supplementation has been shown to increase total glutathione levels in the liver and blood. nih.gov |

| Vitamin C | Regenerates Vitamin C from its oxidized form. frontiersin.orgnih.gov | The ALA/DHLA system helps maintain the cellular pool of reduced Vitamin C. researchgate.net |

| Vitamin E | Indirectly recycles Vitamin E. frontiersin.orgnih.gov | The interaction with Vitamin C allows for the subsequent regeneration of Vitamin E. researchgate.net |

| Coenzyme Q10 | Regenerates Coenzyme Q10. mdpi.com | DHLA can reduce the ubisemiquinone radical, restoring the active form of Coenzyme Q10. mdpi.com |

| Glutathione S-Transferase (GST) | Upregulates expression. nih.govnih.gov | ALA induces GSTP protein and mRNA expression in liver cells. nih.gov |

Regulation of Metabolic Homeostasis

This compound exerts significant influence over metabolic processes, particularly those related to glucose control and insulin (B600854) action.

Modulation of Insulin Signaling Pathways

This compound, through its active component alpha-lipoic acid (ALA), has been shown to positively modulate insulin signaling pathways, acting as an insulin-mimetic agent. smolecule.commdpi.com The binding of insulin to its receptor triggers a cascade of phosphorylation events that are crucial for glucose uptake and metabolism. oregonstate.edumdpi.com Defects in this pathway can lead to insulin resistance. nih.gov

Research has demonstrated that ALA can activate key components of the insulin signaling cascade:

Insulin Receptor (IR): Some studies suggest that ALA can directly bind to the tyrosine kinase domain of the insulin receptor, stabilizing its active form and promoting its autophosphorylation. mdpi.comoregonstate.edunih.gov This activation occurs independently of insulin in some cases.

Insulin Receptor Substrate (IRS-1): Following receptor activation, ALA treatment has been shown to stimulate the phosphorylation of IRS-1. mdpi.com

Phosphatidylinositol 3-Kinase (PI3K): ALA activates PI3K, a critical downstream effector of IRS-1. oregonstate.edunih.govnih.gov The stimulation of glucose uptake by ALA has been shown to be dependent on PI3K activity, as it is abolished by inhibitors like wortmannin. nih.gov

Akt/Protein Kinase B (PKB): As a downstream target of PI3K, the activation of Akt is a pivotal step in mediating insulin's metabolic effects. researchgate.netmdpi.com ALA has been found to increase the phosphorylation and activation of Akt. nih.govnih.govresearchgate.net

However, there are some conflicting findings, with certain studies in preadipocyte cell cultures showing Akt phosphorylation without the phosphorylation of the insulin receptor or IRS-1, suggesting that ALA might also act on downstream elements of the pathway. mdpi.comresearchgate.net

Influence on Glucose Metabolism and Cellular Glucose Uptake Kinetics

This compound, via its active component alpha-lipoic acid (ALA), significantly influences glucose metabolism by enhancing cellular glucose uptake. smolecule.comnih.gov This effect is a key contributor to its role in metabolic regulation. The primary mechanism for this increased uptake is the translocation of glucose transporters (GLUTs), particularly GLUT4, from intracellular vesicles to the plasma membrane of muscle and adipose cells. mdpi.comoregonstate.edunih.gov

Several studies have elucidated the mechanisms by which ALA stimulates glucose transport:

GLUT4 Translocation: Similar to insulin, ALA promotes the movement of GLUT4 transporters to the cell surface, making them available to facilitate glucose entry into the cell. oregonstate.edunih.govresearchgate.net This process is a critical step in insulin-mediated glucose disposal.

GLUT4 Activation: Beyond simply moving the transporters, some evidence suggests that ALA may also increase the intrinsic activity of the GLUT4 transporters themselves. nih.govnih.gov This activation may be linked to the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.gov

PI3K-Dependence: The stimulatory effect of ALA on glucose uptake is largely dependent on the PI3K signaling pathway, mirroring the action of insulin. nih.gov

The R-enantiomer of ALA (R-LA) has been shown to be more potent than the S-enantiomer in stimulating glucose uptake. mdpi.comnih.gov This enhanced glucose uptake has been observed in various cell models, including L6 myotubes and 3T3-L1 adipocytes, and is a fundamental aspect of how this compound helps regulate blood glucose levels. nih.govresearchgate.net

| Cell Line | Effect of Alpha-Lipoic Acid | Key Finding |

| L6 Myotubes | Increased glucose uptake. nih.govresearchgate.net | Stimulated translocation of GLUT1 and GLUT4 to the cell surface. nih.gov |

| 3T3-L1 Adipocytes | Increased glucose uptake. oregonstate.edunih.gov | Effect was abolished by wortmannin, indicating PI3K dependence. nih.gov |

| ob/ob Mouse Muscle | Increased glucose uptake by 300%. mdpi.com | Demonstrated a significant effect in a model of severe insulin resistance. mdpi.com |

Effects on Key Metabolic Enzymes and Related Signaling Pathways (e.g., α-ketoacid dehydrogenases, AMP-activated protein kinase)

This compound, which is the tromethamine salt of thioctic acid (alpha-lipoic acid), exerts significant influence over cellular metabolism through its interaction with critical enzymes and signaling pathways. Its action is largely attributable to the alpha-lipoic acid (ALA) component, a vital coenzyme in mitochondrial energy production. google.com

α-ketoacid dehydrogenases: Alpha-lipoic acid is an essential cofactor for several mitochondrial multi-enzyme complexes, most notably the α-ketoacid dehydrogenases. google.comyourhormones.com These include:

Pyruvate Dehydrogenase (PDH) Complex: This complex catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle. ALA, in its R-(+)-α-lipoic acid form, is covalently bound to the E2 subunit (dihydrolipoyl transacetylase) where it acts as an acyl group carrier. google.comgoogle.com

α-ketoglutarate Dehydrogenase (KGDH) Complex: A key regulatory point in the citric acid cycle, this complex requires ALA to catalyze the conversion of α-ketoglutarate to succinyl-CoA. google.comyourhormones.com

Branched-chain α-ketoacid Dehydrogenase (BCKADH) Complex: This complex is involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine), and also utilizes ALA as a cofactor. yourhormones.com

By participating in these crucial dehydrogenase reactions, ALA plays a central role in cellular energy production and the metabolism of carbohydrates and amino acids. google.comyourhormones.com The R-(+)-enantiomer is the naturally occurring form and is more effective in this enzymatic role than the S-(-)-enantiomer. google.com

AMP-activated protein kinase (AMPK) Signaling: AMPK is a crucial cellular energy sensor that, when activated in a low-energy state, switches on catabolic pathways to produce ATP while turning off anabolic, energy-consuming pathways. nih.gov Research indicates that ALA can modulate AMPK activity, although its effects appear to be tissue-specific. In the hypothalamus, a key brain region for regulating appetite, ALA has been shown to decrease AMPK activity. google.com This suppression of hypothalamic AMPK is linked to reduced food intake and potential weight loss. google.com In other tissues, AMPK activation is associated with beneficial metabolic effects, including the stimulation of fatty acid oxidation and the reduction of inflammation. nih.gov The modulation of this pathway is a key aspect of the compound's broader effects on metabolic homeostasis.

Neuroprotective Mechanisms

This compound demonstrates significant neuroprotective properties through multiple mechanisms, primarily leveraging the potent antioxidant and modulating activities of its alpha-lipoic acid component.

Protection of Neuronal Cells from Oxidative Damage

One of the most well-documented neuroprotective functions of this compound is its ability to shield neuronal cells from the damaging effects of oxidative stress. smolecule.comnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in many neurodegenerative diseases and nerve injuries. unicam.it

The compound's protective action is multifaceted:

Direct Radical Scavenging: Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are powerful antioxidants capable of neutralizing a wide variety of free radicals. yourhormones.comunicam.it

Induction of Protective Enzymes: ALA may also exert neuroprotective effects by inducing the expression of endogenous antioxidant and phase 2 detoxifying enzymes within neuronal cells, enhancing their intrinsic resilience. unicam.it

Studies have shown that treatment with thioctic acid can decrease markers of oxidative damage in the nuclei of cortical neurons following peripheral nerve injury, confirming its neuroprotective activity is linked to its antioxidant capacity. nih.gov This protection is crucial for maintaining neuronal integrity and function in the face of metabolic or physical injury. smolecule.comunicam.it

Interaction with Amyloid Beta Proteins and Implications for Neurodegenerative Pathology

In the context of neurodegenerative conditions like Alzheimer's disease, the interaction with amyloid-beta (Aβ) proteins is a critical area of investigation. Aβ peptides have a propensity to misfold and aggregate into toxic oligomers and fibrils, which are a hallmark of Alzheimer's pathology. frontiersin.orglongdom.org

This compound has been shown to interact with and modulate the activity of Aβ proteins. smolecule.com The trometamol (Tris) component itself can interact with the Aβ-Copper complex. nih.gov Research has revealed that under certain conditions, Tris can form a ternary complex (Tris-Aβ-Cu2+), which alters the dissociation constant of the Aβ-Cu2+ interaction and may enhance the generation of hydroxyl radicals. nih.gov This highlights the complex role of the formulation's components in modulating Aβ behavior. The ability of the compound to interact with Aβ suggests a potential mechanism to influence the aggregation process and mitigate the peptide's toxicity, a key goal in developing therapies for Alzheimer's disease. smolecule.commdpi.com

Mechanisms of Action in Peripheral Nerve Regeneration and Functional Restoration

Following a peripheral nerve injury, a complex sequence of events known as Wallerian degeneration occurs in the nerve segment distal to the injury, followed by attempts at regeneration. nih.govfrontiersin.org Successful regeneration depends on creating a supportive microenvironment that allows axons to regrow and reinnervate their targets. nih.gov

This compound can contribute to this process through several mechanisms:

Creating a Favorable Microenvironment: By reducing oxidative stress and inflammation at the injury site, the compound helps to create a more conducive environment for repair processes. nih.govfrontiersin.org

Supporting Schwann Cells: Schwann cells are critical for peripheral nerve regeneration; they clear myelin debris and form Büngner bands that guide regenerating axons. nih.govucl.ac.uk The health and activity of these cells are susceptible to the inflammatory and oxidative state of the injured nerve, which can be positively influenced by this compound's properties.

Modulating Gene Expression: The regenerative process involves a significant shift in gene expression within the injured neuron, activating transcription factors like c-Jun and ATF-3, which drive the growth state. nih.gov While direct links are still being investigated, the reduction of cellular stress by this compound can support the energy-intensive processes required for this genetic reprogramming and subsequent axonal growth.

Research has demonstrated that thioctic acid treatment can counter neuronal damage in the central nervous system that occurs as a consequence of peripheral nerve injury, suggesting it helps preserve the health of the neuronal cell body, which is essential for mounting a successful regenerative response. nih.gov

Anti-inflammatory Pathways Modulation

The anti-inflammatory effects of this compound are a key component of its therapeutic action, involving the modulation of signaling pathways and the suppression of inflammatory molecules.

Suppression of Inflammatory Mediators and Cytokines

Chronic inflammation is a feature of many metabolic and neurodegenerative diseases. This compound, through its alpha-lipoic acid component, can effectively downregulate inflammatory responses. researchgate.net

Key Findings on Anti-inflammatory Actions:

| Finding | Model/Study Type | Mediator(s) Suppressed | Associated Pathway | Reference |

| Attenuation of inflammatory responses and bone destruction | Collagen-induced arthritis (CIA) in mice | Proinflammatory cytokines (TNF-α, IL-1β, IL-6), sRANKL | NF-κB | researchgate.net |

| Reduction of plasma inflammatory markers | Patients with type-2 diabetes or metabolic syndrome (treated with metformin, an AMPK activator) | IL-6, TNF-α, hsCRP, ICAM-1 | AMPK, NF-κB | nih.gov |

| Inhibition of pro-inflammatory cytokine production | In vitro (various cell types) | TNF-α, IL-6 | NF-κB, ERK1/2 | selleck.cn |

The primary mechanism for this anti-inflammatory activity appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . researchgate.netnih.gov NF-κB is a master regulator of inflammation, controlling the gene expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, alpha-lipoic acid can significantly reduce the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net This action helps to mitigate the chronic inflammation that contributes to the pathology of conditions like diabetic neuropathy and other inflammatory disorders. researchgate.netnih.gov

Impact on Immune Cell Activity and Associated Signaling

This compound, through its active component alpha-lipoic acid, exerts significant immunomodulatory effects by influencing the activity of both adaptive and innate immune cells and their associated signaling pathways. Its actions are largely attributed to its ability to counteract oxidative stress and modulate key inflammatory cascades.

Research has demonstrated that ALA can regulate the function of T lymphocytes. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory molecules, including cytokines and adhesion molecules. researchgate.netnih.gov In Jurkat T cells, ALA was found to inhibit TNF-α-induced NF-κB activation. umaryland.edu This inhibition of NF-κB signaling is a central mechanism for its anti-inflammatory effects. researchgate.netresearchgate.net

ALA also influences T cell differentiation and cytokine production. Studies have reported that it can reduce the number of pro-inflammatory Th1 and Th17 cells while increasing the population of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. umaryland.edu This is complemented by its ability to suppress the production of key inflammatory cytokines such as Interleukin-6 (IL-6), IL-17, Interferon-gamma (IFN-γ), and IL-4, while in some contexts, promoting the anti-inflammatory cytokine IL-10. researchgate.netumaryland.edudc.gov Furthermore, ALA has been found to inhibit the migration of T cells, a process critical to the inflammatory response in autoimmune conditions. umaryland.edu The signaling pathways implicated in these effects include the elevation of cyclic AMP (cAMP) and activation of the Protein Kinase A (PKA) pathway, which can suppress T cell and NK cell activation. dc.govmdpi.com

The compound's influence extends to other immune cells as well. In macrophages, ALA has been shown to prevent inflammation by inhibiting the HMGB1/NF-κB signaling pathway. researchgate.net It can also modulate the polarization of microglial cells (the resident immune cells of the central nervous system), suppressing the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype. researchprotocols.org This shift is associated with the inhibition of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response. researchprotocols.org For B lymphocytes, ALA has been shown to attenuate B-cell injury and decrease the apoptotic percentage of splenic B lymphocytes in certain models. umaryland.edu

Table 1: Summary of this compound (Alpha-Lipoic Acid) Effects on Immune Cells and Signaling

| Immune Cell Type | Observed Effect | Associated Signaling Pathway(s) | Reference(s) |

|---|---|---|---|

| T Lymphocytes (General) | Inhibits proliferation and activation; reduces migration. | Inhibition of NF-κB; Increased cAMP/PKA signaling. | umaryland.edudc.gov |

| CD4+ T Cells | Suppresses production of IFN-γ and IL-4. | - | umaryland.edu |

| Th1 / Th17 Cells | Reduces cell numbers. | Downregulation of IL-17, STAT3, RORγ. | researchgate.netumaryland.edu |

| Regulatory T Cells (Tregs) | Increases cell numbers. | Upregulation of Foxp3. | researchgate.netumaryland.edu |

| B Lymphocytes | Attenuates injury and apoptosis; increases cell numbers in some models. | Increased B-cell receptor (BCR) signaling gene expression. | umaryland.edu |

| Macrophages | Prevents inflammation and apoptosis. | Inhibition of HMGB1/NF-κB signaling. | researchgate.net |

| Microglial Cells | Reduces neuroinflammatory response; promotes anti-inflammatory M2 phenotype. | Inhibition of NLRP3 inflammasome, NF-κB, and MAPK signaling. | researchprotocols.org |

| Natural Killer (NK) Cells | Suppresses activation. | Increased cAMP/PKA signaling. | dc.gov |

Other Proposed Biological Activities and Associated Mechanisms

Beyond its well-documented antioxidant and immunomodulatory roles, research has pointed to other potential therapeutic applications for this compound, stemming from unique mechanistic actions. These include synergistic contributions to pain management and the enhancement of cellular viability in specialized contexts like cryopreservation.

Exploration of Synergistic Effects in Analgesia

The analgesic properties of alpha-lipoic acid itself have been noted, particularly in the context of neuropathic pain such as diabetic neuropathy. nih.gov However, a growing body of research has investigated its synergistic effects when co-administered with other analgesic agents, suggesting it can enhance efficacy and, in some cases, improve the safety profile of conventional pain therapies.

A notable example is the combination of ALA with nonsteroidal anti-inflammatory drugs (NSAIDs). One study found that co-treatment of ALA with a subtherapeutic dose of indomethacin (B1671933) significantly augmented the anti-inflammatory effect in a paw edema model in mice. isrctn.com Crucially, the study also showed that ALA prevented the severe gastric damage typically caused by higher, effective doses of indomethacin. isrctn.com This suggests that ALA could serve as an adjuvant to NSAID therapy, potentially allowing for lower, safer doses without compromising analgesic and anti-inflammatory efficacy.

Synergy has also been demonstrated with anticonvulsant drugs used for neuropathic pain. A randomized, double-blind, placebo-controlled trial for Burning Mouth Syndrome found that a combination of ALA and gabapentin (B195806) resulted in a greater reduction in burning sensation (70% of cases) compared to either ALA (55%) or gabapentin (50%) alone. researchgate.netspringermedizin.de The odds of improvement were 13.2 times greater for the combination group than for the placebo group. researchgate.net This has led to further investigation into combinations with similar drugs, such as pregabalin, for treating various forms of neuropathic pain. isrctn.comdovepress.com Additionally, studies have suggested that combining ALA with other nutrients, like Vitamin B12, can be more effective for diabetic neuropathy than either agent used separately. dc.gov While direct synergistic effects with opioids for pain relief are less clear, some research has explored the use of ALA to mitigate oxidative stress associated with opioid treatment and withdrawal. researchgate.net

Table 2: Research Findings on Synergistic Effects of Alpha-Lipoic Acid in Analgesia

| Combination Agent(s) | Condition Studied | Key Finding | Reference(s) |

|---|---|---|---|

| Indomethacin (NSAID) | Formalin-induced paw edema (mice) | ALA augmented the anti-inflammatory effect of a subtherapeutic indomethacin dose and prevented high-dose-induced gastric damage. | isrctn.com |

| Gabapentin | Burning Mouth Syndrome | The combination of ALA and Gabapentin was significantly more effective at reducing pain symptoms than either drug alone or placebo. | researchgate.netspringermedizin.de |

| Pregabalin | Neuropathic Pain | A clinical trial was designed to test the hypothesis that the combination of ALA and Pregabalin has superior analgesic efficacy versus either single agent. | isrctn.comdovepress.com |

| Vitamin B12 | Diabetic Peripheral Neuropathy | A meta-analysis found that ALA and Vitamin B12 together were more effective than each used separately. | dc.gov |

| Morphine (Opioid) | Morphine withdrawal (rats) | Co-administration of ALA lowered malondialdehyde levels (a marker of oxidative stress) during morphine treatment and withdrawal. | researchgate.net |

Cellular Viability Enhancement in Cryopreservation Contexts

Cryopreservation, the process of preserving cells and tissues at ultra-low temperatures, imposes significant stress, particularly oxidative damage from the formation of reactive oxygen species (ROS), which can compromise cellular viability and function upon thawing. Alpha-lipoic acid, due to its potent antioxidant properties, has been investigated as a supplement in cryopreservation media to enhance the survival and quality of various cell types.

Research has consistently shown that adding ALA to extenders used for cryopreserving spermatozoa improves post-thaw outcomes. In a study on Hariana bull spermatozoa, supplementation with 0.125 mM ALA in a tris-egg yolk extender significantly improved post-thaw viability, acrosomal integrity, and mitochondrial potential, while decreasing levels of lipid peroxidation and ROS. Similar protective effects have been observed in other species. For common carp (B13450389) spermatozoa, the addition of 1 mM ALA to the cryopreservation extender resulted in higher post-thaw motility and viability. springermedizin.dedovepress.com Studies on boar semen also demonstrated that ALA helped protect sperm membrane integrity during liquid storage prior to cryopreservation. The mechanism for this protection involves scavenging free radicals, reducing lipid peroxidation of the cell membrane, and boosting the levels of endogenous antioxidants like glutathione.

The benefits of ALA are not limited to animal cells. In the cryopreservation of Arabidopsis seedlings, adding antioxidants like lipoic acid to the vitrification solution was shown to significantly increase the survival and regrowth ratio post-cryopreservation by reducing or repairing oxidative damage. These findings underscore the potential of this compound's active component, alpha-lipoic acid, as a valuable additive in cryopreservation protocols to improve the viability and functional recovery of cryopreserved biological materials.

Table 3: Effects of Alpha-Lipoic Acid Supplementation on Cellular Viability in Cryopreservation

| Cell/Tissue Type | ALA Concentration | Key Improvements in Post-Thaw/Storage Parameters | Reference(s) |

|---|---|---|---|

| Hariana Bull Spermatozoa | 0.125 mM | Increased viability, acrosomal integrity, mitochondrial potential; Decreased lipid peroxidation and ROS. | |

| Common Carp Spermatozoa | 1 mM | Increased total motility and viability; Suppressed lipid peroxidation. | springermedizin.dedovepress.com |

| Boar Spermatozoa | 0.1 - 0.15 mmol/ml | Maintained membrane integrity during liquid storage. | |

| Boer Buck Spermatozoa | 0.02 mmol/ml | Improved motility rate and reduced DNA damage. | |

| ***Arabidopsis* Seedlings** | Not specified | Increased survival and regrowth ratio. |

Preclinical Research Paradigms and Findings of Thioctate Trometamol

In Vitro Experimental Models

In vitro models are fundamental in preclinical research, offering a controlled environment to investigate the cellular and molecular effects of a compound. These studies have been crucial in defining the antioxidant, neuroprotective, metabolic, and immunomodulatory properties of thioctate trometamol.

The antioxidant capacity of thioctic acid, the active component of this compound, and its reduced form, dihydrolipoic acid (DHLA), has been established through various cell-free and cell-based assays. These assays measure the ability of a compound to neutralize free radicals and reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. Thioctic acid demonstrates scavenging activity in this assay, which is a common indicator of its antioxidant potential. The efficiency of scavenging is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Hydroxyl Radical Scavenging: The hydroxyl radical (•OH) is one of the most reactive and damaging oxygen species in biological systems. Both thioctic acid and DHLA are effective scavengers of hydroxyl radicals. nih.gov This action is particularly significant as it helps protect vital cellular components like lipids, proteins, and DNA from oxidative damage. nih.gov

Reducing Power: The reducing power of a compound is its ability to donate electrons, which is a key aspect of its antioxidant action. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to evaluate this property. nih.govresearchgate.net It measures the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺). Thioctic acid exhibits significant reducing power, contributing to its ability to regenerate other endogenous antioxidants, such as Vitamin C and Vitamin E, and maintain a favorable cellular redox state. nih.govmdpi.com

| Assay Type | Mechanism of Action | Relevance of Thioctic Acid/DHLA |

|---|---|---|

| DPPH Radical Scavenging | Donates a hydrogen atom to neutralize the stable DPPH radical. | Demonstrates free radical scavenging capacity. |

| Hydroxyl Radical Scavenging | Directly quenches the highly reactive hydroxyl radical (•OH). nih.gov | Protects against damage to critical cellular macromolecules. nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) via electron donation. nih.gov | Indicates potent reducing capacity and the ability to regenerate other antioxidants. mdpi.com |

To investigate its neuroprotective potential, thioctic acid has been studied in various neuronal cell culture models where oxidative stress is induced by toxins. These studies consistently demonstrate a protective effect against neuronal damage.

In a key study using the HT4 neuronal cell line, exposure to high levels of glutamate was used to induce cytotoxicity, a process linked to the generation of reactive oxygen species. nih.gov Glutamate treatment led to a significant increase in intracellular peroxides and a depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov Pre-treatment with alpha-lipoic acid was shown to be effective in protecting the neuronal cells by preventing the glutamate-induced loss of intracellular GSH and inhibiting the rise in peroxide levels. nih.gov

Similarly, in C6 glioma cells, thioctic acid demonstrated protective effects against glutamate-induced cytotoxicity. nih.gov The mechanism involved the suppression of oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, all of which are pathways that can lead to apoptosis or programmed cell death. nih.gov These findings highlight that thioctic acid can effectively mitigate the cascade of events triggered by oxidative insults in neuronal cells.

| Cell Line | Induced Stressor | Key Findings for Thioctic Acid | Reference |

|---|---|---|---|

| HT4 Neuronal Cells | Glutamate | Protected against cytotoxicity, prevented loss of intracellular GSH, and inhibited the increase in intracellular peroxides. | nih.gov |

| C6 Glioma Cells | Glutamate | Suppressed oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, thereby inhibiting apoptotic events. | nih.gov |

The effect of thioctic acid on glucose metabolism and insulin (B600854) sensitivity has been extensively investigated in cell culture models of skeletal muscle and fat cells, which are primary sites for insulin-stimulated glucose disposal.

In L6 muscle cells and 3T3-L1 adipocytes, thioctic acid has been shown to stimulate glucose uptake. nih.govnih.gov This effect is, at least in part, mediated by the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a mechanism that is also central to insulin's action. nih.govdiabetesjournals.org Studies have revealed that the stimulatory effect of thioctic acid on glucose transport involves elements of the insulin signaling pathway. For instance, its action is dependent on the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme in insulin signaling. nih.govnih.gov Furthermore, thioctic acid has been found to activate p38 mitogen-activated protein kinase (MAPK), which appears to play a role in the activation of GLUT4 transporters already present on the cell surface. nih.gov These findings suggest that thioctic acid can mimic some of the metabolic effects of insulin at the cellular level. diabetesjournals.orgresearchgate.netmdpi.com

| Cell Model | Observed Effect of Thioctic Acid | Underlying Mechanism | Reference |

|---|---|---|---|

| L6 Myotubes (Skeletal Muscle) | Increased glucose uptake. | Promotes translocation of GLUT1 and GLUT4; involves PI3-kinase and p38 MAPK activation. | nih.govnih.govnih.gov |

| 3T3-L1 Adipocytes (Fat Cells) | Enhanced glucose uptake. | Stimulates GLUT4 translocation; action is dependent on PI3-kinase. | nih.gov |

Chronic inflammation is closely linked to oxidative stress. The immunomodulatory effects of thioctic acid have been explored in isolated immune cells, particularly macrophages, which play a central role in the inflammatory response.

In studies using the RAW 264.7 macrophage cell line, cells were stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov Treatment with derivatives of alpha-lipoic acid significantly inhibited the production of NO and the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for its production. nih.gov This anti-inflammatory action helps to quell the excessive inflammatory response triggered by stimuli like LPS. These findings suggest that thioctic acid can modulate the function of immune cells to reduce the production of inflammatory mediators. nih.govnih.gov

Animal Models of Disease and Pathophysiology

Animal models are indispensable for studying the effects of a compound in a complex biological system, providing insights into its potential therapeutic efficacy for specific diseases.

The streptozotocin (STZ)-induced diabetic rat is the most widely used animal model for studying diabetic neuropathy. elsevierpure.com STZ is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the development of neuropathic complications that mimic those seen in humans. Research using this model has provided significant evidence for the beneficial effects of thioctic acid on multiple aspects of diabetic neuropathy.

Nerve Conduction Velocity (NCV): A hallmark of diabetic neuropathy is a reduction in NCV. Numerous studies have shown that treatment with thioctic acid can prevent or significantly improve the slowing of both motor and sensory NCV in STZ-diabetic rats. nih.govnih.govnih.gov This improvement suggests a direct beneficial effect on nerve fiber function.

Nerve Blood Flow: Reduced blood flow to the nerves (endoneurial ischemia) is considered a critical factor in the pathogenesis of diabetic neuropathy. Thioctic acid treatment has been consistently shown to correct the deficit in sciatic endoneurial blood flow in diabetic rats. elsevierpure.comnih.govnih.govnih.gov This vascular effect is thought to be a key mechanism through which it ameliorates nerve damage.

Oxidative Stress Markers: Diabetes is associated with increased oxidative stress in nervous tissue. Treatment with thioctic acid in STZ-diabetic rats leads to a reduction in markers of oxidative stress, such as lipid hydroperoxides, and an increase in the levels of reduced glutathione (GSH) in the sciatic nerve. elsevierpure.comnih.govscialert.net This demonstrates its ability to counteract the underlying oxidative damage in the peripheral nerves of diabetic animals.

| Parameter | Effect of Diabetes (STZ Model) | Effect of Thioctic Acid Treatment | Reference |

|---|---|---|---|

| Motor Nerve Conduction Velocity (MNCV) | Significant decrease | Prevents or reverses the deficit. | nih.govnih.gov |

| Sensory Nerve Conduction Velocity (SNCV) | Significant decrease | Prevents or reverses the deficit. | nih.govnih.gov |

| Endoneurial Blood Flow | Reduced by ~50% | Dose-dependently improves and can normalize blood flow. | elsevierpure.comnih.govnih.gov |

| Sciatic Nerve Reduced Glutathione (GSH) | Significantly reduced | Improves levels in a dose-dependent manner. | nih.gov |

| Sciatic Nerve Lipid Peroxidation | Increased | Prevents the increase in lipid peroxidation markers. | elsevierpure.com |

Investigations in General Peripheral Neuropathy Models

Thioctic acid has been extensively studied in models of peripheral neuropathy, a condition where oxidative stress is a key pathogenic factor. nih.govdovepress.com In a preclinical model using spontaneously hypertensive rats (SHR) with chronic constriction injury of the sciatic nerve, thioctic acid demonstrated significant analgesic effects. nih.govfrontiersin.org Treatment with the racemic (±)-thioctic acid increased the pain threshold in the affected paw. nih.govfrontiersin.org Notably, the dextrorotatory (+)-thioctic acid produced the same beneficial effects at half the dose of the racemic mixture, with an efficacy comparable to that of pregabalin, a standard treatment for neuropathic pain. nih.gov Experimental models have shown that administration of thioctic acid can help correct deficits in nerve blood flow and sensory and motor nerve conduction, further supporting its neuroprotective role. tandfonline.com

Table 1: Effects of Thioctic Acid on Pain Threshold in a Neuropathy Model

| Treatment Group | Effect on Pain Threshold | Comparison |

| Racemic (±)-Thioctic Acid | Significant Increase | - |

| (+)-Thioctic Acid | Significant Increase | Achieved same effect as racemic form at half the dose |

| Pregabalin | Significant Increase | Efficacy was comparable to (+)-thioctic acid |

| (-)-Thioctic Acid | Not Active | No significant effect on pain sensitization |

Data synthesized from a preclinical study on rats with sciatic nerve ligation. nih.govfrontiersin.org

Studies in Metabolic Disorders (e.g., Non-alcoholic Fatty Liver Disease, Insulin Resistance, Type 2 Diabetes Mellitus)

The efficacy of thioctic acid in models of metabolic disorders has yielded varied results. One key study evaluated its effects in rodent models of insulin resistance (fructose-fed Sprague-Dawley rat) and insulin deficiency (streptozotocin (STZ)-induced diabetic rat). nih.gov In this research, short-term oral therapy with thioctic acid did not produce significant improvements in glucose tolerance or fasting triglyceride concentrations in the fructose-fed rats. nih.gov Similarly, it had no significant glucose-lowering effects in the STZ-induced diabetic rats. nih.gov These findings from in vivo models contrast with some previous in vitro studies that had suggested more favorable metabolic effects. nih.gov However, other research has indicated that thioctic acid may help enhance insulin sensitivity and glucose uptake. mattioli1885journals.com

Table 2: Effect of Thioctic Acid on Glucose Tolerance in Rodent Metabolic Disorder Models

| Animal Model | Condition Modelled | Parameter Measured | Finding |

| Fructose-fed Sprague-Dawley Rat | Insulin Resistance | Area Under the Curve for Glucose (AUCglu) following OGTT | No significant difference between Thioctic Acid and Vehicle groups |

| Streptozotocin (STZ)-induced Diabetic Rat | Insulin Deficiency | Area Under the Curve for Glucose (AUCglu) following OGTT | No significant glucose-lowering effects observed with Thioctic Acid treatment |

OGTT: Oral Glucose Tolerance Test. Data from a study evaluating metabolic effects in conscious rats. nih.gov

Research in Neurodegenerative and Cognitive Impairment Models

Preclinical studies suggest a neuroprotective role for thioctic acid in models related to neurodegeneration. In spontaneously hypertensive rats (SHR), which serve as a model for cerebrovascular injury and increased oxidative stress, treatment with (+)-thioctic acid demonstrated significant protective effects on brain tissue. nih.gov The study observed astrogliosis (an increase in the size of astrocytes, indicating brain injury) and neuronal damage in the brains of SHR. nih.gov Thirty-day treatment with (+)-thioctic acid effectively reduced the size of these reactive astrocytes and concurrently increased the immunoreaction for neurofilament 200 kDa, a marker of neuronal integrity. nih.gov These findings suggest that the (+)-enantiomer of thioctic acid can counter brain injury associated with oxidative stress, highlighting its potential in conditions involving cognitive impairment. nih.gov

Table 3: Neuroprotective Effects of (+)-Thioctic Acid in a Cerebrovascular Injury Model (SHR)

| Parameter | Observation in Untreated SHR | Effect of (+)-Thioctic Acid Treatment |

| Astrogliosis (Astrocyte Size) | Increased size of astrocytes | Reduced the size of astrocytes |

| Neuronal Integrity (Neurofilament 200 kDa) | Decreased expression | Increased neurofilament immunoreaction |

SHR: Spontaneously Hypertensive Rats. Data from an in vivo study on a model of central nervous system injury. nih.gov

Oxidative Stress and Inflammation Models

The primary mechanism of action for thioctic acid across various preclinical models is its potent antioxidant activity. tandfonline.comresearchgate.net Both thioctic acid and its reduced form, dihydrolipoic acid (DHLA), act as powerful free radical scavengers. tandfonline.com This activity has been demonstrated directly in animal models. For example, in spontaneously hypertensive rats, a model of increased systemic oxidative stress, treatment with (+)-thioctic acid significantly decreased plasma levels of thiobarbituric acid reactive substances (TBARS), a key marker of lipid peroxidation. nih.gov In addition to its antioxidant effects, thioctic acid has shown anti-inflammatory properties, which may be mediated through the regulation of the NF-κB signaling pathway. researchgate.net

Wound Healing and Tissue Repair Models Utilizing this compound Formulations

Formulations containing thioctic acid have shown promise in accelerating tissue repair. In a study using a diabetic rat model, a nanoconjugate of thioctic acid and glatiramer acetate, termed "thioctamer," was evaluated for its efficacy in expediting wound healing. The results were significant: by day 10, wounds treated with the thioctamer preparation showed nearly complete healing (95.6 ± 8.6% wound contraction). This was substantially more effective than treatment with thioctic acid alone (56.5 ± 5.8%) or glatiramer acetate alone (62.6 ± 7.1%). Histological analysis confirmed a higher healing rate in the thioctamer group, with the wound surface almost fully protected by regenerated epithelium and few inflammatory cells present.

Ischemic Stroke and Traumatic Brain Injury Models

The neuroprotective effects of thioctic acid are relevant to models of acute brain injury such as ischemic stroke and traumatic brain injury, where oxidative stress plays a significant role in the pathophysiology of ischemia-reperfusion injury. nih.gov Preclinical research using spontaneously hypertensive rats (SHR) as a model of brain vascular injury provides indirect evidence for its potential benefit. nih.gov In this model, treatment with (+)-thioctic acid mitigated key markers of brain damage, including astrogliosis and neuronal damage. nih.gov By countering oxidative stress and reducing the cellular markers of injury in the central nervous system, thioctic acid demonstrates a potential mechanism for protecting brain tissue following ischemic or traumatic events. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Preclinical studies have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of thioctic acid.

Pharmacokinetics: Thioctic acid is rapidly absorbed after oral administration, with studies in healthy volunteers showing a time to maximum plasma concentration (Tmax) of approximately 0.75 hours. frontiersin.org Its bioavailability can be significantly influenced by the formulation; liquid solutions have been shown in rat models to achieve a much higher maximum plasma concentration (Cmax) compared to solid tablet forms, suggesting that solubility is a critical factor for absorption. mattioli1885journals.com Thioctic acid is amphiphilic and can cross the blood-brain barrier. mattioli1885journals.comjuniperpublishers.commims.com

Pharmacokinetic studies also highlight the importance of its stereochemistry. The R-(+)-enantiomer is the more biologically active form, and its Cmax has been reported to be 40–50% higher than that of the racemic mixture when administered at the same dose. nih.govfrontiersin.org

Table 4: Pharmacokinetic Parameters of R-(+)-Thioctic Acid in Rats (Oral Administration)

| Formulation | Cmax (Maximum Plasma Concentration) | AUC (Area Under the Curve) |

| Solid (Tablet) | Lower | Lower |

| Liquid Solution | Higher | Higher |

Data synthesized from a comparative pharmacokinetic study in male Sprague-Dawley rats. mattioli1885journals.com

Pharmacodynamics: The pharmacodynamic effects of thioctic acid are closely linked to its antioxidant properties. A direct relationship has been observed between its plasma concentrations and its accumulation in cells, such as erythrocytes, where it can exert its antioxidant effects by regenerating glutathione. researchgate.net This link between plasma levels and cellular activity is crucial for its therapeutic efficacy. juniperpublishers.com Preclinical models have demonstrated a clear dose-response relationship for its biological activity. In a rat model of neuropathy, the R-(+)-enantiomer produced the same analgesic effect as the racemic mixture but at half the dose, confirming its greater potency. nih.gov This demonstrates a direct link between the concentration of the active enantiomer and the therapeutic outcome.

In Vivo Absorption and Disposition Studies in Animal Models

Detailed pharmacokinetic studies specifically on this compound in animal models are not extensively available in the public domain. However, research on its active moiety, thioctic acid (alpha-lipoic acid or ALA), provides significant insights into its in vivo absorption and disposition.

Studies in rats have demonstrated enantioselective pharmacokinetics of alpha-lipoic acid. Following oral administration of a racemic mixture, the R-enantiomer (R-ALA), which is the biologically active form, generally shows a higher plasma concentration and area under the plasma concentration-time curve (AUC) compared to the S-enantiomer (S-ALA) mdpi.com. This suggests that the absorption and/or first-pass metabolism of the two enantiomers may differ. For instance, in one study, the AUC for R-ALA was approximately 1.26 times higher than that of S-ALA after oral administration in rats mdpi.com. However, after intravenous administration, the pharmacokinetic profiles of the two enantiomers were not significantly different, indicating that the clearance of both forms is similar mdpi.com. This suggests that the observed differences in plasma concentrations after oral administration are likely due to enantioselective absorption from the gastrointestinal tract and/or differing hepatic availability mdpi.com.

The formulation of thioctic acid can also influence its absorption. Liquid formulations have been shown to improve pharmacokinetic parameters such as maximum plasma concentration (Cmax), AUC, and the time to reach maximum concentration (Tmax) when compared to solid tablet forms mattioli1885journals.com. This is attributed to better solubility and stability in the gastric environment mattioli1885journals.com.

The distribution of thioctic acid is extensive due to its amphiphilic nature, allowing it to penetrate both aqueous and lipid environments, including the central nervous system mattioli1885journals.com.

| Parameter | R-ALA | S-ALA |

|---|---|---|

| AUC (Area Under the Curve) | ~1.26 times higher | Baseline |

| Cmax (Maximum Plasma Concentration) | Higher | Lower |

Elucidation of Dose-Response Relationships in Preclinical Efficacy Studies

Preclinical studies have investigated the dose-response relationship of thioctic acid and its salts in various animal models, particularly in the context of neuropathy and oxidative stress.

In a study using a rat model of sciatic nerve compression, the effects of different doses of thioctic acid were evaluated. Treatment with racemic (+/-)-thioctic acid at a dose of 250 μmol·kg⁻¹·die⁻¹ resulted in a significant increase in the pain threshold of the affected paw frontiersin.org. Interestingly, a lower dose of the (+)-thioctic acid enantiomer (125 μmol·kg⁻¹·die⁻¹) produced a similar beneficial effect, suggesting that the dextrorotatory enantiomer is primarily responsible for the analgesic action frontiersin.org. A lower dose of the racemic mixture (125 μmol·kg⁻¹·die⁻¹) also showed a significant, albeit smaller, improvement in pain sensitization frontiersin.org.

Another study in a rat model of mild diabetes investigated the effects of a high dose of alpha-lipoic acid (100 mg/kg, administered intraperitoneally five times a week) on diabetic neuropathy researchgate.net. This high-dose treatment demonstrated a significant improvement in motor nerve conduction velocity after 8 weeks of administration researchgate.net.

Toxicity studies have also provided insights into the dose-dependent effects of thioctic acid isoforms. In a subchronic toxicity study in rats, various doses of racemic thioctic acid and its enantiomers, including the tromethamine salt of the (+)-enantiomer, were administered. At doses of 360 and 480 µmol/kg, all isoforms induced a significant increase in falls from a rotating rod two hours after injection, indicating a dose-dependent effect on motor coordination nih.gov.

| Compound | Dose (μmol·kg⁻¹·die⁻¹) | Effect on Pain Threshold |

|---|---|---|

| (+/-)-Thioctic Acid | 250 | Significant Increase |

| (+/-)-Thioctic Acid | 125 | Significant but Lower Increase |

| (+)-Thioctic Acid | 125 | Significant Increase (similar to 250 μmol·kg⁻¹·die⁻¹ of racemate) |

Clinical Research and Translational Implications of Thioctate Trometamol

Randomized Controlled Trials and Meta-Analyses on Specific Conditions

Efficacy Assessments in Diabetic Neuropathy Symptomatology

Thioctate trometamol has been extensively studied for the management of diabetic peripheral neuropathy, a common complication of diabetes characterized by pain, paresthesia, and numbness. smolecule.comdiabetesjournals.org

A 2017 meta-analysis of randomized controlled trials concluded that treatment with this compound improved symptoms such as pain, burning sensations, and numbness in patients with diabetic neuropathy when compared to a placebo. smolecule.com Another meta-analysis of four randomized controlled trials (RCTs) focusing on intravenous administration of alpha-lipoic acid at a daily dose of 600 mg over three weeks showed a significant and clinically meaningful reduction in neuropathic pain. nih.govresearchgate.net

Several clinical trials have provided evidence for its efficacy. The Alpha-Lipoic Acid in Diabetic Neuropathy (ALADIN) I, SYDNEY, and SYDNEY 2 trials all demonstrated significant improvements in neuropathic symptoms with this compound treatment. dovepress.com A two-central, randomized, single-blind, placebo-controlled study involving 40 patients with non-insulin-dependent diabetes and symptomatic diabetic neuropathy found that intravenous infusion of the trometamol salt of thioctic acid for three weeks led to symptomatic improvement in 97.5% of patients, with a significant reduction in the diabetic neuropathy score. nih.gov In contrast, the response rate in the placebo group was 40%. nih.gov

The Total Symptom Score (TSS), a measure of the severity and frequency of neuropathic symptoms like pain, burning, paresthesia, and numbness, has been a primary outcome in many of these trials. nih.govnjmonline.nlmdpi.com A meta-analysis of six RCTs revealed that alpha-lipoic acid administration led to significantly more favorable TSS outcomes compared to the control group. mdpi.com However, another review pointed out that while many studies showed an average 50% reduction in TSS, the reduction was often less than the clinically relevant threshold of 30% when compared to the control group, as the placebo group also experienced a decrease in TSS. njmonline.nl

Long-term studies have also been conducted. The ALADIN II trial, a two-year multicenter, randomized, double-blind, placebo-controlled study, found that in a subgroup of patients, this compound had a beneficial effect on several attributes of nerve conduction, including sural sensory nerve conduction velocity (SNCV) and sensory nerve action potential (SNAP). nih.govvarsal.com.cn The Neurological Assessment of Thioctic Acid in Diabetic Neuropathy (NATHAN) 1 trial, a four-year study, showed that while the primary composite endpoint was not met, treatment with alpha-lipoic acid did result in a clinically meaningful improvement and prevention of progression of neuropathic impairments as measured by the Neuropathy Impairment Score (NIS) and NIS-Lower Limbs (NIS-LL). nih.gov

Table 1: Summary of Key Clinical Trials on this compound in Diabetic Neuropathy

| Trial Name | Duration | Key Findings | Citation(s) |

|---|---|---|---|

| ALADIN I | 3 weeks | Significant improvement in neuropathic symptoms. | dovepress.com |

| ALADIN II | 2 years | Beneficial effect on nerve conduction attributes in a subgroup of patients. | nih.govvarsal.com.cn |

| SYDNEY | 3 weeks | Significant reduction in neuropathic symptoms with intravenous administration. | dovepress.com |

| SYDNEY 2 | 5 weeks | Oral administration showed benefits in symptoms and signs of diabetic sensorimotor polyneuropathy. | dovepress.com |

| NATHAN 1 | 4 years | Improved and prevented progression of neuropathic impairments (NIS and NIS-LL). | nih.gov |

| Russian Two-Central Study | 3 weeks | Symptomatic improvement in 97.5% of patients receiving intravenous this compound. | nih.gov |

Studies in General Peripheral Neuropathies

Beyond diabetic neuropathy, research suggests that this compound may offer benefits for other forms of peripheral neuropathy. smolecule.com A 2018 review article concluded that it could be a potential treatment option for painful diabetic neuropathy and some other types of peripheral neuropathy, although more research is needed to confirm its effectiveness. smolecule.com The underlying mechanism is thought to be its ability to mitigate oxidative stress, a factor implicated in various neuropathies. diabetesjournals.org

Investigations in Non-alcoholic Fatty Liver Disease

Some studies have explored the potential of this compound in improving liver function in patients with non-alcoholic fatty liver disease (NAFLD), but the evidence is still emerging. smolecule.com A systematic review that included in vitro, animal, and human studies suggested that alpha-lipoic acid might improve body weight, insulin (B600854) resistance, inflammatory status, oxidative stress, and ultimately relieve NAFLD. pasteur.ac.ir

One randomized, double-blind, placebo-controlled clinical trial investigated the effects of alpha-lipoic acid supplementation in obese patients with NAFLD. nih.gov The results showed a significant decrease in serum interleukin-6 (IL-6) and a significant increase in serum adiponectin levels in the alpha-lipoic acid group compared to the placebo group. nih.gov Another randomized, placebo-controlled, open-label, prospective clinical trial (the VAIN trial) demonstrated that daily treatment with alpha-lipoic acid and vitamin E, alone or in combination, was effective for patients with NAFLD and non-alcoholic steatohepatitis (NASH), showing improvements in inflammatory cytokine levels and steatosis scores. scirp.org

Clinical Trials for Cognitive Decline and Age-Related Dementia

The potential neuroprotective effects of this compound have led to investigations into its role in managing cognitive decline and age-related dementia, such as Alzheimer's disease. smolecule.comgoogle.com The compound is known to interact with amyloid-beta proteins, which are implicated in the pathology of Alzheimer's disease. smolecule.com

While research in this area is ongoing, current evidence is considered inconclusive, and further studies are needed. smolecule.com The development of disease-modifying treatments for Alzheimer's is a significant challenge, and various therapeutic approaches are being explored. nih.govnih.gov Clinical trials for mild cognitive impairment (MCI), a condition that can progress to dementia, have investigated various agents, including antioxidants. nih.gov However, many of these trials have not yet yielded definitive positive results. nih.gov

Research in Burning Mouth Syndrome

Burning mouth syndrome (BMS) is a chronic pain condition with neuropathic features. nih.gov Alpha-lipoic acid, as the trometamol salt of thioctic acid, has been studied as a potential treatment due to its antioxidant and neuroprotective properties. connectjournals.comnih.govexodontia.info

A controlled open trial examined the effect of alpha-lipoic acid on the symptomatology of BMS and found significant improvements in up to two-thirds of patients receiving the treatment, compared to about 15% in the placebo group. nih.gov Another double-blind, controlled study involving 60 patients with constant BMS reported a significant symptomatic improvement with alpha-lipoic acid compared to placebo after two months, with the improvement maintained in over 70% of patients at a one-year follow-up. nih.govresearchgate.net